Pentadecanoic acid has been found to mimic two antimicrobials, climabazole and clarithromycin . This suggests that Pentadecanoic acid could potentially be used in the treatment of microbial infections .
Pentadecanoic acid has activities that match those of two common anti-cancer therapeutics, gemcitabine and paclitaxel . This suggests that Pentadecanoic acid could potentially be used in cancer treatment .
Pentadecanoic acid, also known as pentadecylic acid or C15:0, is an odd-chain saturated fatty acid with the molecular formula . It is characterized by a long aliphatic carbon chain consisting of 15 carbon atoms. This compound is typically found as a colorless solid and is hydrophobic, making it practically insoluble in water . Pentadecanoic acid is primarily derived from dairy fat, particularly butterfat in cow's milk, where it constitutes about 1.2% of the total fat content .
Research suggests pentadecanoic acid may offer health benefits, but the exact mechanisms are still being investigated. Studies suggest it might:
More research is needed to fully understand how pentadecanoic acid exerts these effects [].
A laboratory synthesis method involves the permanganate oxidation of 1-hexadecene, resulting in pentadecanoic acid .
Pentadecanoic acid has been studied for its potential biological activities. It is recognized for its role in human metabolism and has been suggested as a previously unrecognized essential fatty acid, comparable to eicosapentaenoic acid . Research indicates that pentadecanoic acid may have beneficial effects on cardiovascular health and metabolic processes. Its presence in human tissues has been linked to certain genetic disorders that affect fatty acid metabolism, such as Refsum disease and propionic acidemia .
Pentadecanoic acid can be synthesized through several methods:
Pentadecanoic acid has various applications, including:
Studies have shown that pentadecanoic acid interacts with various biological systems. Notably, it has been linked to metabolic pathways involving other fatty acids. Its effects on lipid metabolism and potential anti-inflammatory properties are areas of ongoing research . Interaction studies often focus on its role compared to other fatty acids, particularly in the context of cardiovascular health.
Pentadecanoic acid shares similarities with other long-chain fatty acids but stands out due to its odd-numbered carbon chain. Here are some similar compounds:
Compound Name | Molecular Formula | Chain Length | Saturation Type |
---|---|---|---|
Myristic Acid | C14H28O2 | 14 | Saturated |
Palmitic Acid | C16H32O2 | 16 | Saturated |
Stearic Acid | C18H36O2 | 18 | Saturated |
Eicosapentaenoic Acid | C20H30O2 | 20 | Polyunsaturated |
The uniqueness of pentadecanoic acid lies in its odd-chain structure, which influences its metabolic pathways and biological roles differently than even-chain fatty acids. This characteristic may contribute to distinct physiological effects, making it a subject of interest in nutritional science and health research .
Pentadecanoic acid activates AMPK, a central energy sensor that regulates cellular metabolism. In skeletal muscle cells, C15:0 enhances glucose uptake by phosphorylating AMPK and its downstream target, Akt substrate of 160 kDa (AS160), independent of insulin signaling [2]. This activation increases glucose transporter 4 (GLUT4) translocation to the plasma membrane, improving glucose homeostasis [2]. Concurrently, C15:0 inhibits mTOR, a nutrient-sensing kinase linked to aging and protein synthesis. By suppressing mTOR, C15:0 promotes autophagy and reduces anabolic processes, mirroring the effects of rapamycin, a known longevity-enhancing compound [1] [3]. The dual modulation of AMPK and mTOR aligns C15:0 with pathways critical for extending healthspan and mitigating metabolic disorders [1] [3].
As a dual partial agonist of PPAR-α and PPAR-δ, pentadecanoic acid enhances lipid oxidation and insulin sensitivity. PPAR-α activation upregulates genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1), while PPAR-δ agonism improves mitochondrial function and glucose utilization in skeletal muscle [3]. These effects are corroborated by epidemiological studies linking higher circulating C15:0 levels to improved lipid profiles, reduced liver enzymes, and lower risks of type 2 diabetes and cardiovascular disease [3] [5].
PPAR Subtype | Primary Role | C15:0-Mediated Outcomes |
---|---|---|
PPAR-α | Fatty acid oxidation | Reduced triglycerides, improved liver health |
PPAR-δ | Glucose metabolism, mitochondrial biogenesis | Enhanced insulin sensitivity, energy homeostasis |
C15:0 suppresses the JAK2/STAT3 pathway, a driver of inflammation and cancer progression. By inhibiting JAK2 phosphorylation, C15:0 reduces STAT3 activation, thereby curtailing the transcription of pro-inflammatory cytokines (e.g., interleukin-6, tumor necrosis factor-α) and oncogenic proteins [3]. This mechanism is particularly relevant in breast and lung cancers, where constitutive STAT3 activation promotes tumor survival and immune evasion [3] [4]. Preclinical models show that C15:0 decreases cancer cell proliferation and clonogenicity, underscoring its potential as an adjunctive oncotherapeutic agent [4].
Pentadecanoic acid exhibits potent HDAC-6 inhibitory activity, with efficacy proportional to its carbon chain length [4]. HDAC-6 deacetylates α-tubulin and heat shock protein 90 (HSP90), processes implicated in cancer metastasis and fibrosis. C15:0 treatment increases α-tubulin acetylation, stabilizing microtubules and reducing metastatic potential in breast and lung cancer cells [4]. In hepatic fibrosis models, HDAC-6 inhibition by C15:0 downregulates transforming growth factor-β1 (TGF-β1) and collagen deposition, attenuating fibrogenesis [5].
Fatty Acid | Carbon Chain Length | HDAC-6 Inhibitory Potency |
---|---|---|
Pentadecanoic acid | 15 | High |
Undecanoic acid | 11 | Moderate |
Valeric acid | 5 | Low |
C15:0 mitigates inflammation through multiple pathways:
In thioacetamide-induced liver fibrosis, C15:0 restores glutathione levels, reduces malondialdehyde (a lipid peroxidation marker), and normalizes hepatic architecture by downregulating α-smooth muscle actin (α-SMA) and collagen type I [5]. These antifibrotic effects are synergistic with its HDAC-6 inhibitory activity, highlighting C15:0’s role in addressing multifactorial pathologies.
Pentadecanoic acid demonstrates profound effects on mitochondrial function and energy metabolism through multiple interconnected pathways. The compound undergoes β-oxidation within mitochondria, generating both acetyl-coenzyme A and propionyl-coenzyme A as terminal products [1] [2]. This dual product formation is characteristic of odd-chain fatty acid metabolism, where pentadecanoic acid yields six molecules of acetyl-coenzyme A and one molecule of propionyl-coenzyme A through complete β-oxidation [2].
The propionyl-coenzyme A generated from pentadecanoic acid metabolism serves a crucial anaplerotic function within the tricarboxylic acid cycle. Through conversion to succinyl-coenzyme A via propionyl-coenzyme A carboxylase, this metabolite directly replenishes tricarboxylic acid cycle intermediates, thereby improving mitochondrial energy metabolism [1] [3]. This anaplerotic capacity becomes particularly significant during periods of metabolic stress and aging, when mitochondrial function may be compromised [1].
Research demonstrates that pentadecanoic acid can enhance mitochondrial function by up to 45%, maintaining cellular activity and ensuring proper execution of cellular processes [4]. The compound activates adenosine monophosphate-activated protein kinase, a key energy sensor that coordinates cellular energy metabolism [5] [6]. This activation leads to improved mitochondrial biogenesis and enhanced fatty acid oxidation capacity.
Studies utilizing cell-based molecular phenotyping assays reveal that pentadecanoic acid exhibits activities equivalent to leading longevity-enhancing compounds, including rapamycin and metformin, in supporting mitochondrial function [5] [6]. At optimal concentrations of 17 micromolar, pentadecanoic acid demonstrates dose-dependent activities across multiple cell systems, with particular efficacy in enhancing mitochondrial respiratory chain function [6].
Mitochondrial Parameter | Control | Pentadecanoic Acid Treatment | Improvement (%) |
---|---|---|---|
ATP synthesis rate | 100% | 145% | 45% |
Oxygen consumption | 100% | 130% | 30% |
Tricarboxylic acid cycle flux | 100% | 125% | 25% |
Mitochondrial membrane potential | 100% | 120% | 20% |
Peroxisomal β-oxidation represents a critical pathway for pentadecanoic acid metabolism, particularly for chain-shortening reactions that facilitate subsequent mitochondrial processing [7] [8]. The peroxisomal β-oxidation system comprises four key enzymatic activities: acyl-coenzyme A oxidase, enoyl-coenzyme A hydratase, 3-hydroxyacyl-coenzyme A dehydrogenase, and 3-ketoacyl-coenzyme A thiolase [7] [9].
Within peroxisomes, pentadecanoic acid undergoes partial β-oxidation through two distinct enzymatic systems. The classic peroxisome proliferator-activated receptor alpha-regulated system processes straight-chain fatty acids, while the non-inducible system handles branched-chain substrates [7] [10]. Both systems contribute to the metabolism of pentadecanoic acid, with the multifunctional proteins MFP-1 and MFP-2 playing essential roles in the hydratase and dehydrogenase reactions [10].
The peroxisomal processing of pentadecanoic acid generates chain-shortened acyl-coenzyme A derivatives that are subsequently exported to mitochondria for complete oxidation [7] [8]. This compartmentalization allows for efficient processing of fatty acids that exceed the substrate specificity of mitochondrial β-oxidation enzymes. The export mechanism involves carnitine-dependent transport systems that facilitate the movement of acyl-coenzyme A intermediates between organelles [11] [12].
Acylcarnitine metabolism represents a fundamental aspect of pentadecanoic acid cellular processing. The compound combines with carnitine through the action of carnitine palmitoyltransferase enzymes to form pentadecanoylcarnitine [11] [13]. This acylcarnitine derivative serves dual functions: facilitating fatty acid transport across mitochondrial membranes and acting as a bioactive metabolite with independent physiological activities [13] [14].
The formation of pentadecanoylcarnitine occurs through substrate-specific carnitine acyltransferases, including carnitine acetyltransferase, carnitine octanoyltransferase, and carnitine palmitoyltransferases 1A, 1B, and 2 [12]. These enzymes exhibit distinct substrate specificities and cellular localizations, contributing to the compartmentalized nature of acylcarnitine metabolism [12].
Peroxisomal Enzyme | Substrate Specificity | Cellular Location | Function |
---|---|---|---|
Acyl-CoA oxidase | Long-chain fatty acids | Peroxisomal matrix | Initial dehydrogenation |
MFP-1 | Straight-chain substrates | Peroxisomal matrix | Hydratase/dehydrogenase |
MFP-2 | Branched-chain substrates | Peroxisomal matrix | Hydratase/dehydrogenase |
3-ketoacyl-CoA thiolase | Straight-chain ketoacyl-CoA | Peroxisomal matrix | Thiolytic cleavage |
Pentadecanoylcarnitine represents a groundbreaking discovery as the second naturally occurring full-acting endocannabinoid capable of activating both cannabinoid receptor 1 and cannabinoid receptor 2 [14] [15]. This metabolite, derived from the combination of pentadecanoic acid with carnitine, exhibits potent agonist activity at both receptor subtypes with half-maximal effective concentrations of 3.7 micromolar and 3.2 micromolar for cannabinoid receptor 1 and cannabinoid receptor 2, respectively [14] [15].
The endocannabinoid activity of pentadecanoylcarnitine demonstrates maximum efficacy of 111% and 106% compared to positive controls for cannabinoid receptor 1 and cannabinoid receptor 2, respectively [14] [15]. This full agonist activity surpasses the potency of synthetic tetrahydrocannabinol analogues and represents a significant advancement in understanding endogenous cannabinoid signaling [15].
Beyond cannabinoid receptor activation, pentadecanoylcarnitine exhibits pleiotropic activities across multiple neurotransmitter systems. The compound demonstrates agonist activity at 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors, contributing to mood regulation and neurological function [14] [15]. Additionally, pentadecanoylcarnitine functions as an antagonist at histamine H1 and H2 receptors, providing anti-allergic and anti-inflammatory effects [14] [15].
The endocannabinoid system modulation by pentadecanoylcarnitine results in broad physiological effects relevant to inflammation, pain management, mood regulation, and sleep quality [14] [15]. Cell-based assays demonstrate dose-dependent anti-inflammatory activities, including reduced interleukin-1 alpha, interferon-inducible T-cell alpha chemoattractant, monocyte chemoattractant protein-1, and interferon gamma-induced protein 10 across multiple cell systems [14] [15].
The stability of pentadecanoylcarnitine represents a significant advantage over traditional endocannabinoids such as 2-arachidonoylglycerol and anandamide, which exhibit very short half-lives in circulation [15]. This enhanced stability suggests potential therapeutic applications for pentadecanoylcarnitine in conditions requiring sustained endocannabinoid system activation [15].
Receptor Target | Activity Type | EC50 (μM) | Maximum Activity (%) | Physiological Function |
---|---|---|---|---|
CB1 receptor | Full agonist | 3.7 | 111 | Pain, mood, neuroprotection |
CB2 receptor | Full agonist | 3.2 | 106 | Inflammation, immune response |
5-HT1A receptor | Agonist | Not determined | Not quantified | Mood regulation |
5-HT1B receptor | Agonist | Not determined | Not quantified | Mood regulation |
H1 receptor | Antagonist | Not determined | Not quantified | Anti-allergic response |
H2 receptor | Antagonist | Not determined | Not quantified | Anti-inflammatory response |
Pentadecanoic acid plays a fundamental role in maintaining cellular membrane stability and preventing ferroptosis, a newly discovered form of iron-dependent cell death [16] [17]. The compound integrates into cellular membrane phospholipids, where it enhances membrane stability and reduces susceptibility to lipid peroxidation [16] [17]. This protective effect becomes particularly significant in preventing the peroxidation of fragile polyunsaturated fatty acids that characterizes ferroptosis [16] [17].
The Cellular Stability Hypothesis proposes that optimal membrane function requires greater than 0.4% to 0.64% pentadecanoic acid content within total circulating fatty acids [16] [17]. When pentadecanoic acid levels fall below 0.2% of total circulating fatty acids, cells become susceptible to Cellular Fragility Syndrome, characterized by increased ferroptosis risk and accelerated aging-related diseases [16] [17].
Mechanistically, pentadecanoic acid prevents ferroptosis through multiple pathways. The compound enhances the activity of glutathione peroxidase 4, a selenocysteine-containing enzyme that converts lipid hydroperoxides to more stable lipid alcohols [18] [19]. Additionally, pentadecanoic acid supports the ferroptosis suppressor protein 1/coenzyme Q10 system, which provides radical-trapping antioxidant activity at cellular membranes [19].
Research demonstrates that pentadecanoic acid supplementation can reverse key components of ferroptosis, including lipid peroxidation, iron accumulation, and mitochondrial dysfunction [16] [17]. The compound's saturated fatty acid structure provides inherent resistance to oxidative damage, while its incorporation into membrane phospholipids stabilizes the overall membrane architecture [16] [17].
The membrane-stabilizing effects of pentadecanoic acid extend beyond ferroptosis prevention to include enhanced red blood cell stability and improved cellular membrane integrity under stress conditions [20] [21]. Cell-based studies reveal that pentadecanoic acid treatment results in improved membrane fluidity and reduced membrane fragility across multiple cell types [20] [21].
Membrane Parameter | Deficient State (<0.2%) | Optimal State (>0.4%) | Improvement Factor |
---|---|---|---|
Lipid peroxidation rate | High | Low | 3-5 fold reduction |
Membrane fluidity | Compromised | Optimal | 2-3 fold improvement |
Ferroptosis susceptibility | High risk | Low risk | 10-fold risk reduction |
Membrane integrity | Fragile | Stable | 2-4 fold enhancement |
Irritant